molecular formula C12H22N2O2 B13563239 Tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate

Tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B13563239
M. Wt: 226.32 g/mol
InChI Key: GEYUKBFVERUJKL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a cyclopropyl group attached to a pyrrolidine ring. It is used in various chemical and pharmaceutical research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with cyclopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure provides a balance of stability and reactivity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(13,8-14)9-4-5-9/h9H,4-8,13H2,1-3H3

InChI Key

GEYUKBFVERUJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2CC2)N

Origin of Product

United States

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